

Commercial Sources and Protocols for Tetranor-PGFM Standards and ELISA Kits

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Compound of Interest

Compound Name: tetranor-PGFM

Cat. No.: B031682

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For researchers, scientists, and drug development professionals, the accurate quantification of **tetranor-PGFM**, a major urinary metabolite of prostaglandin F2 α (PGF2 α), is crucial for studying a variety of physiological and pathological processes. This document provides a detailed overview of commercially available **tetranor-PGFM** standards and ELISA kits, including their specifications and comprehensive experimental protocols.

Tetranor-PGFM: A Key Biomarker

Tetranor-PGFM (9 α ,11 α -dihydroxy-15-oxo-13,14-dihydro-2,3,4,5-tetranor-prostan-1,20-dioic acid) is a stable and abundant metabolite of PGF2 α , making it a reliable biomarker for endogenous PGF2 α production. Its measurement is critical in studies related to inflammation, reproductive biology, and cardiovascular disease.

Commercial Sources for Tetranor-PGFM Analytical Standards

A high-purity analytical standard is essential for the accurate quantification of **tetranor-PGFM** in biological samples, typically by mass spectrometry. The primary commercial source for this standard is Cayman Chemical.

Supplier	Catalog Number	Product Name	Purity	Formulation	Storage
Cayman Chemical	16840	tetranor-PGFM	≥98%	A solution in methyl acetate	-80°C[1][2][3]
MedChemExpress	HY-118163	tetranor-PGFM	Not Specified	Not Specified	Please store the product under the recommended conditions in the Certificate of Analysis.
BioHippo	Not Specified	tetranor-PGFM	Not Specified	Not Specified	Not Specified

Protocol for Handling and Preparation of Tetranor-PGFM Standard

The following protocol is based on the information provided by Cayman Chemical for their **tetranor-PGFM** standard.

Materials:

- **tetranor-PGFM** standard in methyl acetate
- Nitrogen gas supply
- Solvents of choice (e.g., ethanol, DMSO, dimethylformamide, PBS pH 7.2)
- Inert gas for purging solvents (optional but recommended)

Procedure:

- Solvent Exchange: To change the solvent, the methyl acetate can be evaporated under a gentle stream of nitrogen.^[3] Immediately add the desired solvent.
- Solubility:
 - In organic solvents like ethanol, DMSO, and dimethylformamide, the solubility is approximately 100 mg/mL.^[3] It is recommended to purge these solvents with an inert gas.
 - For an organic solvent-free solution, after evaporating the methyl acetate, the neat oil can be directly dissolved in aqueous buffers. The solubility in PBS (pH 7.2) is approximately 10 mg/mL.^[3]
- Preparation of Aqueous Solutions:
 - When preparing aqueous solutions, make further dilutions of the stock solution into aqueous buffers or isotonic saline.
 - Ensure the residual amount of organic solvent is minimal, as it may have physiological effects.
 - Aqueous solutions of **tetranor-PGFM** should be stored on ice and used within 12 hours of preparation.^[3] For best results, it is recommended to prepare fresh solutions daily.^[3]

Safety Precautions: This product is for research use only and not for human or veterinary use.^[1] It should be considered hazardous until further information is available. Avoid ingestion, inhalation, and contact with eyes and skin. Wash thoroughly after handling.^[3]

Commercial Sources for PGFM ELISA Kits

While specific ELISA kits for **tetranor-PGFM** are not widely available, kits for the closely related and often interchangeably used term PGFM (13,14-dihydro-15-keto-prostaglandin F2 α) are offered by several suppliers. These kits are designed for the quantification of PGFM in various biological samples.

Supplier	Catalog Number	Product Name	Sensitivity	Sample Types
Arbor Assays	K022-H	DetectX® PGFM ELISA Kit	20.8 pg/mL[4][5]	Serum, Plasma, Fecal Extracts, Urine, Tissue Culture Media[4][5]
Invitrogen (Thermo Fisher Scientific)	EIAPGFM	PGFM Enzyme Competitive ELISA Kit	20.8 pg/mL[6]	Serum, Plasma, Fecal Extracts, Urine, Tissue Culture Media[6]
ELK Biotechnology	ELK0656	Dog PGFM(Prostaglandin F Metabolite) ELISA Kit	4 pg/mL	Serum, plasma, tissue homogenates and other biological fluids

Experimental Protocol for PGFM ELISA Kits

The following is a generalized protocol based on the information provided for the Arbor Assays DetectX® PGFM ELISA Kit and the Invitrogen PGFM Enzyme Competitive ELISA Kit. Users should always refer to the specific kit manual for the most accurate and up-to-date instructions.

Principle of the Assay: These are competitive ELISAs. PGFM in the sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled PGFM for a limited number of binding sites on a PGFM-specific antibody. The amount of HRP-labeled PGFM bound to the antibody is inversely proportional to the concentration of PGFM in the sample.

Materials Provided in the Kit (typical):

- Antibody-coated 96-well plate
- PGFM Standard
- Assay Buffer

- PGFM-HRP Conjugate
- PGFM Antibody
- Wash Buffer Concentrate
- TMB Substrate
- Stop Solution
- Plate Sealer

Materials Required but Not Provided:

- Deionized or distilled water
- Plate reader capable of measuring absorbance at 450 nm
- Adjustable pipettes and repeater pipette
- Tubes for standard dilutions
- Plate shaker (recommended)

Assay Procedure:

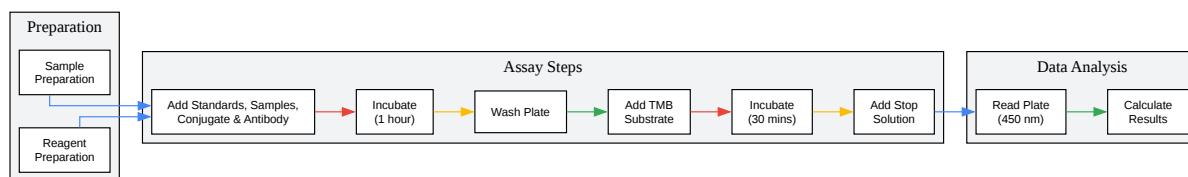
- Reagent Preparation:
 - Allow all kit reagents to come to room temperature for 30-60 minutes before use.
 - Prepare the 1X Wash Buffer by diluting the Wash Buffer Concentrate with deionized water as instructed in the kit manual.
 - Prepare the 1X Assay Buffer by diluting the Assay Buffer Concentrate with deionized water.
 - Prepare the PGFM standards by performing serial dilutions of the provided stock standard in Assay Buffer.

- Sample Preparation:
 - Serum and plasma samples typically require dilution with Assay Buffer (e.g., $\geq 1:8$ for the Arbor Assays kit).
 - Urine and fecal extract samples may also require dilution.
 - Use all samples within 2 hours of preparation.
- Assay Protocol:
 - Add standards and diluted samples to the appropriate wells of the antibody-coated plate.
 - Add Assay Buffer to the non-specific binding (NSB) and maximum binding (B0 or Zero standard) wells.
 - Add the PGFM-HRP conjugate to each well.
 - Add the PGFM antibody to all wells except the NSB wells.
 - Gently tap the plate to mix the reagents, cover with a plate sealer, and incubate for 1 hour at room temperature, preferably with shaking.
 - Wash the plate multiple times (e.g., 4 times) with 1X Wash Buffer.
 - Add TMB Substrate to each well and incubate at room temperature for 30 minutes.
 - Add Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
 - Read the optical density at 450 nm using a plate reader.
- Calculation of Results:
 - Calculate the average optical density for each set of standards and samples.
 - Create a standard curve by plotting the optical density of the standards against their known concentrations. A four-parameter logistic (4PL) curve fit is typically used.

- Determine the concentration of PGFM in the samples by interpolating their optical density values from the standard curve.

Visualizing Experimental Workflows

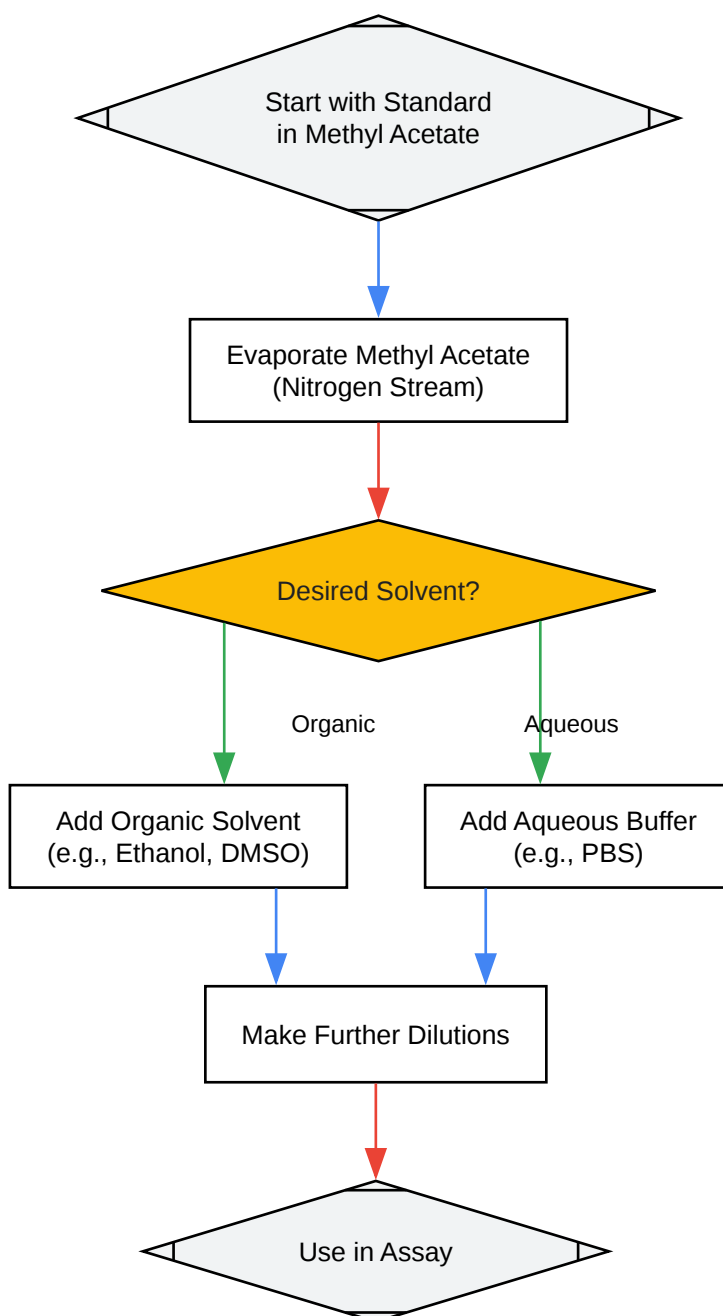
PGFM ELISA Kit Workflow



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Caption: A typical workflow for a competitive PGFM ELISA.

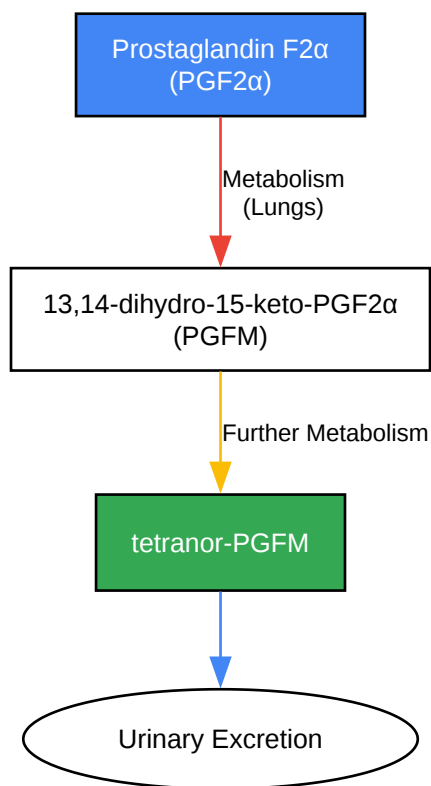
Tetranor-PGFM Standard Preparation Logic



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Caption: Decision process for preparing **tetranor-PGFM** standard solutions.

Prostaglandin F2 α Metabolism Pathway



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Caption: Simplified metabolic pathway of PGF2α to **tetranor-PGFM**.

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